molecular formula C17H26N2O3S B7449530 (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol

(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol

Cat. No. B7449530
M. Wt: 338.5 g/mol
InChI Key: LFHDTOVCUVKSIU-PBHICJAKSA-N
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Description

(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol, also known as TAK-659, is a small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays an important role in the development and activation of B cells, and its inhibition has been shown to be effective in the treatment of various B cell malignancies.

Scientific Research Applications

(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in B cells, leading to tumor regression. (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has also been shown to enhance the activity of other anti-cancer drugs, such as venetoclax and rituximab, in these models.

Mechanism of Action

BTK is a key signaling molecule in the B cell receptor (BCR) pathway, which is essential for B cell survival and proliferation. Upon activation of the BCR, BTK is recruited to the cell membrane and phosphorylates downstream targets, leading to activation of various signaling pathways. (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling and inducing apoptosis in B cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has also been shown to modulate immune function in preclinical models. Specifically, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, and to enhance the production of anti-inflammatory cytokines such as IL-10. (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has also been shown to inhibit the activation of T cells, which play a key role in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol is its high potency and selectivity for BTK, which allows for effective inhibition of B cell signaling at low concentrations. However, one limitation of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol is its relatively short half-life, which may require frequent dosing in vivo. Additionally, (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are several potential future directions for research on (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol. One area of interest is the development of combination therapies that incorporate (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol with other anti-cancer drugs, such as venetoclax or rituximab. Another area of interest is the exploration of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol's effects on other immune cell types, such as dendritic cells or macrophages. Finally, further preclinical and clinical studies will be needed to determine the safety and efficacy of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol in humans, and to identify potential biomarkers that can predict response to therapy.

Synthesis Methods

The synthesis of (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol involves several steps, including the reaction of 4-bromoaniline with 1,4-benzenedisulfonyl chloride to form 4-bromo-1,2-benzenedisulfonamide, which is then reacted with (1S,2R)-cis-1-amino-2-indanol to form (1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol. The overall yield of the synthesis is around 15%, and the purity of the final product is typically greater than 95%.

properties

IUPAC Name

(1S,2R)-2-[(4-pyrrolidin-1-ylsulfonylanilino)methyl]cyclohexan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c20-17-6-2-1-5-14(17)13-18-15-7-9-16(10-8-15)23(21,22)19-11-3-4-12-19/h7-10,14,17-18,20H,1-6,11-13H2/t14-,17+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHDTOVCUVKSIU-PBHICJAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CNC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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